molecular formula C12H9N3O B1252845 Caerulomycinonitrile

Caerulomycinonitrile

Cat. No. B1252845
M. Wt: 211.22 g/mol
InChI Key: UEBDZDZLEVYUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caerulomycinonitrile is a pyridine alkaloid that is 2,2'-bipyridine-6-carbonitrile substituted by a methoxy group at position 4. Isolated from the marine-derived actinomycete Actinoalloteichus cyanogriseus, it exhibits antineoplastic activity. It has a role as an antineoplastic agent, a bacterial metabolite and a marine metabolite. It is an aromatic ether, a member of bipyridines, a pyridine alkaloid and a nitrile. It derives from a hydride of a 2,2'-bipyridine.

Scientific Research Applications

  • Immunosuppressive Effects

    • Caerulomycinonitrile has been described as a potent immunosuppressive agent, essential for long-term graft survival following organ transplantation and the treatment of autoimmune diseases, inflammatory disorders, and hypersensitivity to allergens. Its mechanism involves the depletion of cellular iron content (Kaur et al., 2015).
  • Cancer Research

    • Research has focused on identifying bioactive molecules, like caerulomycinonitrile, that can interrupt carcinogenesis. These molecules, often of dietary origin, are studied for their safety, cost-effectiveness, and potential anti-tumorigenic properties in experimental models (Palliyaguru et al., 2016).
  • Methodological Applications in Research

    • Caerulomycinonitrile's potential applications extend to methodological aspects of scientific research, particularly in single-subject experimental research designs commonly used in special education and applied behavior analysis (Rakap, 2015).
  • Therapeutic Potential

    • Investigating the physiological and pharmacological properties of compounds like caerulomycinonitrile has shown a range of biological actions, suggesting potential therapeutic uses beyond traditional perceptions (Butler & Feelisch, 2008).
  • Nanotechnology in Medicine

    • The compound's properties may be relevant in the development of nanomaterial-based biosensors for cancer diagnosis, exploring the unique array of structural and chemical properties of such materials (Wang et al., 2017).
  • Photobiomodulation Research

    • Studies in photobiomodulation, a light therapy used in medical treatments, have explored the role of compounds like caerulomycinonitrile in processes such as the reduction of nitrite to nitric oxide, which is crucial for various cellular signaling pathways (Poyton & Ball, 2011).
  • Drug Development and Regulation

    • Understanding the applications of caerulomycinonitrile contributes to broader trends in the development and regulation of drug products containing nanomaterials, particularly in the context of cancer treatments (D’mello et al., 2017).
  • Molecular Epidemiology

    • The compound's relevance in cancer prevention and treatment is reflected in the advances in molecular epidemiology, highlighting the interaction of environmental factors and genetic polymorphisms in carcinogenesis (Perera & Weinstein, 2000).
  • Cardioprotective Actions

    • Research has demonstrated the cardioprotective actions of compounds like caerulomycinonitrile, suggesting their use in the treatment of acute myocardial infarction and other cardiovascular diseases (Calvert & Lefer, 2009).

properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

4-methoxy-6-pyridin-2-ylpyridine-2-carbonitrile

InChI

InChI=1S/C12H9N3O/c1-16-10-6-9(8-13)15-12(7-10)11-4-2-3-5-14-11/h2-7H,1H3

InChI Key

UEBDZDZLEVYUEC-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)C#N

Canonical SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caerulomycinonitrile
Reactant of Route 2
Reactant of Route 2
Caerulomycinonitrile
Reactant of Route 3
Reactant of Route 3
Caerulomycinonitrile
Reactant of Route 4
Reactant of Route 4
Caerulomycinonitrile
Reactant of Route 5
Reactant of Route 5
Caerulomycinonitrile
Reactant of Route 6
Reactant of Route 6
Caerulomycinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.